Hyodeoxycholate-6-O-glucuronide

Description

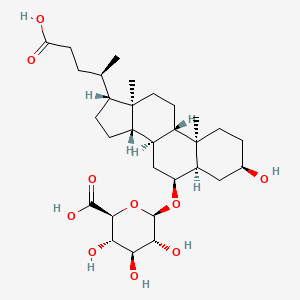

Structure

3D Structure

Properties

CAS No. |

76060-17-8 |

|---|---|

Molecular Formula |

C30H48O10 |

Molecular Weight |

568.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H48O10/c1-14(4-7-22(32)33)17-5-6-18-16-13-21(39-28-25(36)23(34)24(35)26(40-28)27(37)38)20-12-15(31)8-10-30(20,3)19(16)9-11-29(17,18)2/h14-21,23-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15-,16+,17-,18+,19+,20+,21+,23+,24+,25-,26+,28-,29-,30-/m1/s1 |

InChI Key |

MAXKTGFGXCXJFY-HHUAQUJWSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

Synonyms |

HDC-6-OG hyodeoxycholate-6-O-glucuronide |

Origin of Product |

United States |

General Context and Significance of Hyodeoxycholate 6 O Glucuronide in Bile Acid Conjugation

Classification within Bile Acid Glucuronides

Hyodeoxycholate-6-O-glucuronide is classified as a steroid glucuronide. ebi.ac.uk Specifically, it is an ether-type glucuronide, formed by the attachment of glucuronic acid to the 6α-hydroxyl group of the hyodeoxycholic acid steroid nucleus. acs.orgmdpi.com This is distinct from acyl-type glucuronides, where the linkage occurs at the carboxyl group of the bile acid side chain. mdpi.com

The position of glucuronidation is a key characteristic. While many primary bile acids form 3α-hydroxy-linked glucuronides, hyodeoxycholic acid and hyocholic acid are extensively glucuronidated at the 6α-hydroxyl group. wikipedia.orgnih.gov This specific conjugation at the 6-position is a critical pathway for the elimination of potentially toxic bile acids like lithocholic acid and chenodeoxycholic acid, which can be converted to hyodeoxycholic acid and hyocholic acid, respectively, through 6α-hydroxylation. wikipedia.org

Hyodeoxycholate-6-O-glucuronide, along with hyocholate-6-O-glucuronide, is among the most abundant bile acid glucuronides found in the serum of healthy adults and patients with certain liver diseases. mdpi.com Its presence is also significant in the urine of individuals with biliary obstruction. mdpi.com

Overview of Bile Acid Metabolism and Conjugation Pathways

Bile acids are synthesized from cholesterol in the liver through two primary pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.govyoutube.com The classic pathway, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), is responsible for the majority of bile acid synthesis and produces the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.govyoutube.comnih.gov The alternative pathway, initiated by sterol 27-hydroxylase (CYP27A1), also contributes to bile acid production. nih.govnih.gov

Once synthesized, these primary bile acids are typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933) in the liver before being secreted into the bile. nih.govyoutube.com This conjugation increases their water solubility and detergent properties. nih.gov In the intestine, gut bacteria modify these primary bile acids into secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA). youtube.comresearchgate.net Hyodeoxycholic acid (HDCA) is a secondary bile acid formed from the metabolism of other bile acids by intestinal microflora. wikipedia.orgnih.gov

Glucuronidation represents a crucial phase II metabolic pathway for the detoxification and elimination of bile acids. mdpi.com This process is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. nih.govbenthamdirect.comwikipedia.org UGTs transfer glucuronic acid from the donor molecule, UDP-glucuronic acid (UDPGA), to the bile acid. wikipedia.orgacs.org This reaction makes the bile acids more hydrophilic and facilitates their excretion in urine and bile. acs.org

Several UGT isoforms are involved in bile acid glucuronidation in humans, with the UGT1A and UGT2B families being particularly important. mdpi.com Specifically, UGT1A3, UGT1A4, UGT2B4, and UGT2B7 have been identified as key enzymes in this process. mdpi.comwikipedia.org UGT2B4 and UGT2B7 are known to be capable of glucuronidating HDCA at the 6α-position. wikipedia.orgnih.gov Studies have also shown that UGT2A1 and UGT2A2 are highly active in bile acid glucuronidation, with UGT2A2 being able to generate HDCA-6G. ebi.ac.uknih.govebi.ac.uk The formation of Hyodeoxycholate-6-O-glucuronide is a prime example of this vital detoxification mechanism.

Historical Perspectives on Bile Acid Glucuronidation Research

The study of bile acids has a long history, with the initial isolation of cholic acid dating back to 1848. nih.gov For a long time, bile acids were primarily recognized for their role in digestion and were even used as laxatives. nih.govnih.gov The therapeutic potential of bile acids began to be realized in the mid-20th century with the discovery that chenodeoxycholic acid could dissolve gallstones. nih.gov

The concept of "conjugation" in bile acid metabolism initially referred to amidation with glycine and taurine. nih.gov The discovery of sulfation and glucuronidation as important alternative pathways broadened this understanding. nih.gov It became clear that multiple modes of conjugation exist to modify bile acids for various physiological purposes. nih.gov

The specific investigation into bile acid glucuronidation gained momentum as researchers sought to understand the body's mechanisms for handling an excess of potentially toxic bile acids, particularly in cholestatic conditions. The identification of different UGT enzymes and their specificities for various bile acids has been a key area of research. mdpi.combenthamdirect.com Early work established that glucuronidation is a significant pathway for bile acid elimination, especially via the urinary route. nih.gov

Research focusing on hyodeoxycholic acid revealed that its glucuronidation occurs predominantly at the 6α-hydroxyl group, a distinct feature compared to primary bile acids. wikipedia.orgnih.gov This finding highlighted a specific detoxification route for 6α-hydroxylated bile acids. Subsequent studies identified the specific UGT isoforms, such as UGT2B4 and UGT2B7, responsible for this reaction. wikipedia.org The development of analytical techniques, such as mass spectrometry, has been crucial in identifying and quantifying various bile acid glucuronides, including Hyodeoxycholate-6-O-glucuronide, in biological samples. nih.gov

Enzymatic Biogenesis and Metabolic Transformations of Hyodeoxycholate 6 O Glucuronide

Precursor Formation: Hyodeoxycholic Acid Synthesis and Hydroxylation

The synthesis of hyodeoxycholate-6-O-glucuronide is predicated on the availability of its precursor, hyodeoxycholic acid (HDCA). HDCA, a secondary bile acid, is formed through complex enzymatic pathways involving both host and microbial enzymes.

Enzymatic Pathways Leading to Hyodeoxycholic Acid

Hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid) is a secondary bile acid, meaning its formation largely depends on the metabolic activities of intestinal bacteria on primary bile acids. wikipedia.org Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver via two main pathways: the classical (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway, which starts with sterol 27-hydroxylase (CYP27A1). diff.orgnumberanalytics.com

Once these primary bile acids enter the intestine, they are subject to modification by the gut microbiota. diff.org For instance, cholic acid and chenodeoxycholic acid can be dehydroxylated at the 7α-position to form the secondary bile acids deoxycholic acid and lithocholic acid (LCA), respectively. diff.org HDCA can be produced in the gut from the 6α-hydroxylation of lithocholic acid. researchgate.net In some species, like pigs, HDCA can be a primary bile acid, but in humans, it is predominantly of secondary origin. wikipedia.org Furthermore, studies in rats have shown that intestinal microflora can produce HDCA from isomers of hyocholic acid and muricholic acid. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in 6α-Hydroxylation

A crucial step in the formation of hyodeoxycholic acid from other bile acids is the 6α-hydroxylation reaction, a process primarily catalyzed by the cytochrome P450 enzyme, CYP3A4. researchgate.netnih.govamegroups.org This enzyme is a major player in the detoxification of bile acids, as hydroxylation increases their hydrophilicity and reduces their toxicity. researchgate.netamegroups.org

Research using recombinant expressed CYP enzymes has demonstrated that CYP3A4 is the principal enzyme responsible for the 6α-hydroxylation of both lithocholic acid and taurochenodeoxycholic acid. nih.govnih.gov Studies with human liver microsomes have shown a strong correlation between the rate of 6α-hydroxylation of these bile acids and the levels of CYP3A4. nih.govnih.gov The reaction is effectively inhibited by troleandomycin, a specific inhibitor of CYP3A4. nih.govamegroups.org

The kinetics of this enzymatic reaction have been characterized. For the 6α-hydroxylation of taurochenodeoxycholic acid catalyzed by CYP3A4, the Vmax has been reported as 18.2 nmol/nmol P450/min with an apparent Km of 90 µM. nih.govamegroups.orgnih.gov

Glucuronidation Catalysis: Enzymatic Machinery and Mechanisms

The conjugation of hyodeoxycholic acid with glucuronic acid is a pivotal detoxification step, rendering the molecule more water-soluble and readily excretable. This biotransformation is orchestrated by a specific family of enzymes through a well-defined mechanism.

Uridine (B1682114) 5'-Diphospho-glucuronosyltransferase (UGT) Enzyme Family Overview

The glucuronidation of hyodeoxycholic acid is catalyzed by members of the Uridine 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. wikipedia.orgwikipedia.org UGTs are phase II metabolizing enzymes that play a critical role in the conjugation and elimination of a wide variety of endogenous and exogenous compounds, including bile acids. wikipedia.orgnih.govnih.gov These enzymes are primarily located in the endoplasmic reticulum of liver cells, but are also found in other tissues. nih.govmedlineplus.gov

The UGT superfamily is divided into several families, with UGT1 and UGT2 being the most important for the metabolism of xenobiotics and endobiotics. frontiersin.orgxenotech.com Specifically for bile acids, isoforms such as UGT1A3, UGT2B4, and UGT2B7 have been identified as key players. nih.govresearchgate.net Research has shown that UGT2B4 and UGT2B7, in particular, are significantly involved in the glucuronidation of hyodeoxycholic acid. nih.govnih.gov

Transfer of Glucuronosyl Group from Uridine 5'-Diphosphoglucuronic Acid (UDPGA)

The process of glucuronidation involves the transfer of a glucuronyl group from the activated sugar donor, Uridine 5'-diphosphoglucuronic acid (UDPGA), to the hyodeoxycholic acid substrate. wikipedia.orgresearchgate.net UDPGA is the common co-substrate for all UGT-catalyzed reactions. researchgate.net The transport of UDPGA into the lumen of the endoplasmic reticulum, where the active site of UGT enzymes resides, is an essential prerequisite for the reaction to occur. nih.gov

The reaction mechanism is a bi-substrate reaction that proceeds via a direct SN2-like mechanism. researchgate.net A basic residue in the enzyme's active site facilitates the nucleophilic attack of the hydroxyl group on hyodeoxycholic acid at the anomeric carbon of the glucuronic acid moiety of UDPGA. researchgate.net This results in the formation of a β-D-glucuronide conjugate and the release of uridine diphosphate (B83284) (UDP). researchgate.net

Regio- and Stereospecificity of Glucuronidation at the 6-O-Position

A hallmark of the enzymatic glucuronidation of hyodeoxycholic acid is its high degree of regio- and stereospecificity. The conjugation occurs specifically at the 6α-hydroxyl group, resulting in the formation of hyodeoxycholate-6-O-glucuronide. wikipedia.orgnih.gov This has been confirmed through gas chromatographic-mass spectrometric analysis of the glucuronide products synthesized by microsomal preparations from human liver, kidney, and small bowel. nih.gov

This specificity is in contrast to the glucuronidation of primary bile acids, which typically form 3α-hydroxy-linked glucuronides. wikipedia.org The isoform UGT2B4 has been shown to be predominantly responsible for the 6-O-glucuronidation of hyodeoxycholic acid. nih.gov While UGT2B7 also glucuronidates HDCA, studies have highlighted the specific and major role of UGT2B4 in this particular conjugation. nih.govnih.gov The presence of an aromatic amino acid residue at position 33 in both UGT2B4 and UGT2B7 has been identified as being important for their activity and substrate specificity towards hyodeoxycholic acid. nih.gov

The affinity of hyodeoxycholic acid for the enzymes responsible for its glucuronidation is notably high. The Vmax values for the glucuronidation of hyodeoxycholic acid with hepatic microsomes are 10-30 times higher, and with kidney microsomes 50-110 times higher, than for bile acids that lack a 6α-hydroxy group. nih.gov

Comparative Glucuronidation Rates of 6α-Hydroxylated Bile Acids Versus Other Bile Acids

The glucuronidation of bile acids is a critical detoxification pathway, and the rate of this conjugation reaction varies significantly depending on the structure of the bile acid, particularly the presence and position of hydroxyl groups. Research has consistently demonstrated that 6α-hydroxylated bile acids, such as hyodeoxycholic acid (HDCA) and hyocholic acid (HCA), undergo glucuronidation at substantially higher rates compared to other major bile acids that lack a 6α-hydroxyl group. nih.govnih.gov

In vitro studies using human liver microsomes have shown that the glucuronidation rates for 6α-hydroxylated bile acids are 10 to 20 times higher than those for bile acids without a hydroxyl group at the 6-position. nih.govnih.gov The highest rates of glucuronidation are observed for hyodeoxycholic acid and hyocholic acid. nih.govnih.gov This marked difference in reaction rates underscores the importance of 6α-hydroxylation as a preparatory step for efficient elimination of certain bile acids.

The enzyme responsible for this high-affinity conjugation has been identified as a specific isoform of UDP-glucuronosyltransferase (UGT). Studies have purified and characterized a hyodeoxycholic acid:UDP-glucuronosyltransferase from human liver microsomes. nih.gov This enzyme exhibits a high degree of specificity for 6α-hydroxy bile acids. nih.gov Further investigations have pinpointed UGT2B4 as the predominant enzyme involved in the 6-O-glucuronidation of hyodeoxycholic acid in the human liver. nih.gov

The kinetic parameters for the glucuronidation of various bile acids highlight the preferential metabolism of 6α-hydroxylated forms. For instance, the maximum velocity (Vmax) for hyodeoxycholic acid glucuronidation by hepatic microsomes is 10 to 30 times higher than for bile acids lacking the 6α-hydroxyl group. nih.gov This difference is even more pronounced in kidney microsomes, where the Vmax is 50 to 110 times higher. nih.gov

The affinity of the glucuronidating enzymes for hyodeoxycholic acid is also noteworthy. The Michaelis constant (Km) for hyodeoxycholic acid is in a similar range to that of the monohydroxy bile acid, lithocholic acid, but significantly lower (indicating higher affinity) than that for dihydroxy bile acids like chenodeoxycholic acid, deoxycholic acid, and ursodeoxycholic acid. nih.gov A two-substrate kinetic analysis revealed apparent Km values of 12 µM for hyodeoxycholic acid and 4 µM for UDP-glucuronic acid, indicating a high affinity of the enzyme for both substrates. nih.gov

The table below summarizes the comparative glucuronidation activities for various bile acids, illustrating the enhanced rates for 6α-hydroxylated bile acids.

| Bile Acid | Relative Glucuronidation Rate | Key UGT Isoforms |

| Hyodeoxycholic Acid (HDCA) | High | UGT2B4, UGT1A3, UGT2B7 |

| Hyocholic Acid (HCA) | High | UGT2B4 |

| Lithocholic Acid (LCA) | Low to Moderate | UGT1A3, UGT2B7 |

| Chenodeoxycholic Acid (CDCA) | Low | UGT1A3, UGT2B7 |

| Deoxycholic Acid (DCA) | Low | UGT2B7 |

| Cholic Acid (CA) | Low | UGT1A3 |

| Ursodeoxycholic Acid (UDCA) | Low | UGT2B7 |

This table provides a qualitative comparison based on available research. Actual rates can vary depending on the specific experimental conditions and enzyme source.

Metabolic Fate and Disposition within Biological Systems

The formation of hyodeoxycholate-6-O-glucuronide represents a crucial step in the detoxification and elimination of its parent compound, hyodeoxycholic acid. Glucuronidation significantly increases the water solubility of the bile acid, facilitating its transport and excretion from the body. mdpi.complos.orgresearchgate.net This process is particularly important in conditions of cholestasis, where the normal biliary excretion of bile acids is impaired, leading to their accumulation in the liver and potential for cellular damage. mdpi.comnih.gov

Once formed in the liver, hyodeoxycholate-6-O-glucuronide, along with other bile acid glucuronides, is actively transported out of the hepatocytes. mdpi.com These conjugated bile acids can be secreted into the bile canaliculi for eventual elimination in the feces or transported across the basolateral membrane of the hepatocyte into the systemic circulation. mdpi.com

From the bloodstream, bile acid glucuronides are efficiently cleared by the kidneys and excreted in the urine. mdpi.comnih.gov This renal route of elimination is a key alternative pathway for the disposal of bile acids when the primary route of biliary excretion is compromised. mdpi.com In healthy individuals, bile acid glucuronides constitute a fraction of the total bile acids found in serum and urine. mdpi.com However, in patients with biliary obstruction, the proportion of glucuronidated bile acids in the urine is significantly increased, highlighting the adaptive importance of this metabolic pathway. plos.org

Studies have shown that hyocholic acid-6-glucuronide and hyodeoxycholic acid-6-glucuronide are among the most abundant bile acid glucuronides found in the serum of healthy adults and patients with cholestatic liver diseases. mdpi.com The exclusive formation of the 6-O-glucuronide of hyodeoxycholic acid has been confirmed through rigorous product identification using techniques such as nuclear magnetic resonance and mass spectrometry. nih.govnih.gov This specificity indicates a highly regulated enzymatic process.

The following table outlines the key aspects of the metabolic fate and disposition of Hyodeoxycholate-6-O-glucuronide.

| Process | Location | Transporters/Enzymes | Outcome |

| Formation | Liver | UGT2B4, UGT1A3, UGT2B7 | Increased water solubility, detoxification |

| Biliary Excretion | Bile Canaliculi | MRP2 | Elimination in feces |

| Basolateral Export | Hepatocyte Sinusoidal Membrane | MRP3, MRP4 | Entry into systemic circulation |

| Renal Excretion | Kidneys | - | Elimination in urine |

Biological and Physiological Roles of Hyodeoxycholate 6 O Glucuronide

Contribution to Bile Acid Homeostasis and Dynamics

Hyodeoxycholate-6-O-glucuronide plays a role in the maintenance of bile acid homeostasis, a critical process for lipid digestion and absorption, as well as the regulation of cholesterol levels. nih.gov The formation of this glucuronide conjugate is part of a self-regulating mechanism that helps to control the levels of bile acids within the liver, particularly during conditions of cholestasis, where bile flow is obstructed. nih.gov This system involves nuclear receptors like the farnesoid X-receptor (FXR) and pregnane (B1235032) X-receptor (PXR), which not only manage cholesterol and glucose balance but also regulate the genes responsible for bile acid synthesis and metabolism. nih.gov The process of glucuronidation is considered a key step in a protective feedback loop that mitigates the toxic effects of excessive bile acid accumulation. nih.gov

Role in Endogenous Metabolite Detoxification

A primary function of Hyodeoxycholate-6-O-glucuronide is its involvement in the detoxification of endogenous metabolites, particularly its parent compound, hyodeoxycholic acid. nih.govnih.govnih.gov Glucuronidation is a major pathway for converting toxic substances into less harmful derivatives that can be more easily eliminated from the body. nih.govnih.gov

Enhanced Hydrophilicity and Elimination Facilitation

The conjugation of a glucuronic acid moiety to hyodeoxycholic acid at the 6-O position significantly increases its water solubility (hydrophilicity). nih.govnih.govnih.gov This transformation is crucial because the resulting Hyodeoxycholate-6-O-glucuronide, being more polar, is less able to passively diffuse across cell membranes. nih.gov This increased hydrophilicity facilitates its transport out of cells and subsequent elimination from the body, primarily through urine and bile. nih.govnih.gov The addition of the glucuronide group essentially traps the molecule in a form that is destined for excretion. nih.gov

Reduction of Hydrophobic Bile Acid Accumulation

The accumulation of hydrophobic bile acids can be toxic to liver cells. nih.govnih.gov The conversion of the more hydrophobic hyodeoxycholic acid into its 6-O-glucuronide derivative is a key detoxification step. nih.govnih.gov Research has shown that 6α-hydroxylation followed by 6-O-glucuronidation serves as an alternative and efficient pathway for the excretion of potentially toxic hydrophobic bile acids. nih.govnih.gov Studies comparing the glucuronidation rates of various bile acids have found that 6α-hydroxylated bile acids like hyodeoxycholic acid are conjugated at a rate 10 to 20 times higher than those lacking a 6-hydroxyl group. nih.govnih.gov This preferential and rapid glucuronidation helps to prevent the buildup of harmful hydrophobic bile acids in the liver. nih.gov

Hepatic and Renal Disposition Pathways

The elimination of Hyodeoxycholate-6-O-glucuronide from the body involves coordinated transport processes in the liver and kidneys. nih.govnih.govnih.gov

Secretion from Liver into Systemic Circulation via Conjugate Transporters (e.g., MRP2)

After its formation in the liver, Hyodeoxycholate-6-O-glucuronide is actively transported out of hepatocytes. The multidrug resistance-associated protein 2 (MRP2), also known as cMOAT, is a key transporter located on the apical (canalicular) membrane of liver cells. nih.govsolvobiotech.com MRP2 is an ATP-dependent efflux pump that mediates the secretion of a wide range of organic anions, including glucuronide conjugates, into the bile. nih.govsolvobiotech.com Hyodeoxycholate-6-O-glucuronide is recognized as a substrate for MRP2, which facilitates its excretion from the liver into the biliary system. nih.gov This transporter is crucial for the biliary clearance of conjugated bile acids and other metabolites. solvobiotech.com

Implications in Physiological and Pathophysiological States

Hyodeoxycholate-6-O-glucuronide, a metabolite of the secondary bile acid hyodeoxycholic acid (HDCA), is implicated in various physiological and disease states, primarily related to bile acid homeostasis and detoxification. Its formation represents a critical pathway for mitigating the toxicity of accumulating bile acids, particularly under cholestatic conditions.

The concentration of Hyodeoxycholate-6-O-glucuronide is significantly altered in specific hepatobiliary and gastrointestinal diseases.

Cholestasis: In cholestatic liver diseases, such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), the normal flow of bile is impaired, leading to the accumulation of cytotoxic bile acids in the liver. nih.govnih.gov Glucuronidation serves as a crucial detoxification mechanism by converting hydrophobic bile acids into more water-soluble, less toxic glucuronide conjugates that can be more easily eliminated. nih.govnih.gov Hyodeoxycholate-6-O-glucuronide (HDCA-6G), along with Hyocholic acid-6-O-glucuronide (HCA-6G), is one of the most abundant bile acid glucuronides found in the serum of patients with PBC and PSC, as well as in the urine of adults with biliary obstruction. nih.govnih.gov The process of 6α-hydroxylation followed by 6-O-glucuronidation represents a key alternative pathway for the excretion of toxic hydrophobic bile acids during cholestasis. nih.gov

Colorectal Carcinoma: While direct studies on Hyodeoxycholate-6-O-glucuronide in colorectal cancer are limited, research on its parent compound, hyodeoxycholic acid (HDCA), has shown significant involvement. Studies have demonstrated that HDCA can inhibit the proliferation of colorectal cancer cells. nih.gov It achieves this by activating the Farnesoid X Receptor (FXR), which in turn suppresses the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov This finding suggests that the metabolic pathway involving HDCA and its subsequent glucuronidation could be relevant to the pathophysiology of colorectal cancer, although the specific role of the glucuronidated form remains to be fully explored. nih.gov

Table 1: Association of Hyodeoxycholate-6-O-glucuronide in Disease States

| Condition | Observation | Significance | Reference |

|---|---|---|---|

| Cholestasis (e.g., PBC, PSC, Biliary Obstruction) | Elevated levels of Hyodeoxycholate-6-O-glucuronide found in serum and urine. | Represents a major detoxification and elimination pathway for toxic bile acids that accumulate due to impaired bile flow. | nih.govnih.gov |

| Colorectal Carcinoma | The parent compound, Hyodeoxycholic Acid (HDCA), inhibits cancer cell proliferation by activating FXR. | The metabolic pathway of HDCA and its glucuronidation may have implications in the disease, though the direct role of the glucuronide is not yet defined. | nih.gov |

The characteristics of Hyodeoxycholate-6-O-glucuronide make it a potential candidate as a biochemical biomarker. Its status as one of the most plentiful bile acid glucuronides in the serum of both healthy individuals and patients with cholestatic diseases highlights its potential utility. nih.gov The principle of using bile acid metabolites as biomarkers is well-established; for instance, specific bile acid panels have shown high accuracy in diagnosing gastric cancer, and certain glucuronidated bile acids are sensitive and specific biomarkers for the function of the hepatic transporter OATP1B1. frontiersin.orgnih.gov Given that its levels change significantly during cholestasis, Hyodeoxycholate-6-O-glucuronide could serve as a valuable indicator for monitoring the presence and progression of such liver conditions. nih.govnih.gov

Modulation by Nuclear Receptors and Signaling Pathways

The synthesis of Hyodeoxycholate-6-O-glucuronide is regulated by complex signaling networks, primarily involving nuclear receptors that act as sensors for bile acids and other lipids. These receptors, including PPARα and FXR, control the expression of enzymes responsible for bile acid metabolism and detoxification.

Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of lipid metabolism and is highly expressed in the liver. nih.gov It plays a critical role in controlling the enzymes involved in bile acid glucuronidation, the process that produces Hyodeoxycholate-6-O-glucuronide. nih.gov PPARα directly activates several UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for conjugating glucuronic acid to bile acids. nih.gov This activation enhances the detoxification and subsequent excretion of bile acids. nih.govnih.gov

Specifically, the UGT2B family is involved in this process. For example, combined treatment with fenofibrate (B1672516) (a PPARα agonist) and ursodeoxycholic acid (UDCA) in cholestatic patients can lead to increased levels of Hyodeoxycholate-6-O-glucuronide, suggesting that its formation is enhanced by PPARα activation. nih.gov This positions PPARα as a therapeutic target for cholestatic liver diseases, as its activation helps mitigate bile acid toxicity by promoting their glucuronidation. nih.gov

The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as the body's primary bile acid sensor. nih.gov Its activation by bile acids triggers a signaling cascade to maintain bile acid levels within a non-toxic range. nih.govnih.gov While FXR's main role is to suppress the de novo synthesis of bile acids from cholesterol, it also up-regulates genes involved in their transport and detoxification. nih.govnih.gov

Table 2: Nuclear Receptor Regulation of Hyodeoxycholate-6-O-glucuronide Synthesis

| Nuclear Receptor | Mechanism of Action | Effect on Hyodeoxycholate-6-O-glucuronide Pathway | Reference |

|---|---|---|---|

| PPARα | Directly activates the expression of UGT enzymes involved in bile acid glucuronidation. | Enhances the rate of glucuronidation, leading to increased formation of Hyodeoxycholate-6-O-glucuronide. | nih.gov |

| FXR | Acts as a bile acid sensor; its activation up-regulates genes for bile acid detoxification enzymes (e.g., UGT2B4) and transport. | Promotes the detoxification of bile acids via glucuronidation, contributing to the production of Hyodeoxycholate-6-O-glucuronide. | nih.govnih.gov |

Enzymatic Characterization of Udp Glucuronosyltransferases in Hyodeoxycholate 6 O Glucuronide Formation

Identification and Specificity of Key UGT Isoforms

The glucuronidation of hyodeoxycholic acid is not catalyzed by a single enzyme but rather by a concert of UGT isoforms, each with varying degrees of specificity and activity. Research has identified members of the UGT1A and UGT2B subfamilies as the primary contributors to this biotransformation.

UGT2B7 is a prominent enzyme in hepatic phase II metabolism, known to glucuronidate a wide array of endogenous compounds, including steroid hormones and bile acids. abcam.comwikipedia.org Studies using recombinant human UGT2B7 have demonstrated its high efficiency in catalyzing the glucuronidation of HDCA. cohlife.org This isoform is capable of conjugating glucuronic acid to both the hydroxyl and carboxyl moieties of bile acid substrates. nih.gov For HDCA, UGT2B7 preferentially targets the hydroxyl groups, forming both 3α- and 6α-hydroxy glucuronides. nih.govcohlife.org The allelic variants of UGT2B7, such as UGT2B7(H268) and UGT2B7(Y268), both exhibit activity towards HDCA, though at different rates. cohlife.org Specifically, UGT2B7 is recognized as a major contributor to the formation of 3- and 6-position bile acid glucuronides, underscoring its importance in HDCA detoxification. mdpi.com In addition to glucuronidation, UGT2B7 has also been shown to catalyze the glucosidation of HDCA, a reaction specific to this bile acid among several tested. sigmaaldrich.com

The human UGT2A subfamily, particularly UGT2A1 and UGT2A2, are highly active in the glucuronidation of bile acids. nih.gov While UGT2A3 shows very low activity, both UGT2A1 and UGT2A2 efficiently conjugate major bile acids. nih.gov Research has shown that UGT2A2 is capable of forming hyodeoxycholate-6-O-glucuronide (HDCA-6G) as well as the carboxyl-linked hyodeoxycholate-24-glucuronide (HDCA-24G). nih.gov UGT2A1, on the other hand, was found to be highly efficient in forming HDCA-24G. nih.gov This demonstrates a distinct but overlapping substrate specificity within the UGT2A subfamily for HDCA metabolism.

Strong evidence points to UGT2B4 as having a specific and predominant role in the 6-O-glucuronidation of hyodeoxycholic acid in the human liver. nih.gov Early studies successfully purified an enzyme from human liver microsomes that specifically catalyzed the glucuronidation of 6α-hydroxy bile acids like HDCA; this enzyme was later identified as UGT2B4. nih.gov Immunoinhibition studies using monospecific polyclonal antibodies against UGT2B4 were able to inhibit and precipitate up to 90% of the total HDCA 6-O-glucuronidation activity in human liver microsomes. nih.gov These antibodies did not affect the conjugation of other substrates, including different bile acids, confirming the enzyme's high specificity. nih.gov Further research confirmed that UGT2B4, along with UGT2B7, efficiently converts HDCA into its 6-glucuronide conjugate. nih.govnih.gov The expression of UGT2B4 is found exclusively in the liver, not the kidney, solidifying its role in hepatic bile acid detoxification. nih.gov

While UGT2B isoforms are primary catalysts, certain UGT1A family members also contribute to HDCA metabolism, albeit with different positional specificity. Expressed UGT1A3 catalyzes the glucuronidation of HDCA exclusively at its carboxyl moiety to form an acyl glucuronide, with no detectable activity towards the hydroxyl groups. nih.govcohlife.org In contrast, UGT1A4 demonstrates very low activity in conjugating the 3α-hydroxyl function of bile acids and is not considered a major contributor to HDCA hydroxyl-glucuronidation. nih.gov The different specificities of UGT1A3 (carboxyl) and the UGT2B enzymes (hydroxyl) highlight the complementary roles these isoforms play in the comprehensive detoxification of HDCA.

Kinetic Characterization of UGT Activities

Understanding the kinetic parameters of UGT-mediated glucuronidation is essential for evaluating the efficiency and capacity of the metabolic pathway. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insights into the affinity of the enzyme for the substrate. nih.govepa.gov

Kinetic analyses have been performed on the key UGT isoforms involved in hyodeoxycholic acid glucuronidation, revealing high-affinity interactions.

For the purified hyodeoxycholic acid-conjugating UGT from human liver (UGT2B4), two-substrate kinetic analysis revealed an apparent Km of 12 µM for hyodeoxycholic acid. nih.gov

Studies with recombinant UGT2B7 yielded a similar apparent Km value of 11 µM for HDCA, with a corresponding Vmax of 3.8 nmol/mg/min. cohlife.org

The UGT2A2 isoform, which also forms HDCA-6G, generally exhibits Km values in the 100 to 400 µM range for various bile acids, suggesting a lower affinity for these substrates compared to UGT2B4 and UGT2B7. nih.gov

The high affinity (low Km values) of UGT2B4 and UGT2B7 for HDCA underscores their significant role in its metabolism, particularly at the physiological concentrations found in the liver.

Interactive Data Table: Kinetic Parameters for Hyodeoxycholic Acid Glucuronidation

| UGT Isoform | Apparent Km (µM) | Apparent Vmax | Substrate | Source |

| UGT2B4 | 12 | Not Specified | Hyodeoxycholic Acid | nih.gov |

| UGT2B7 | 11 | 3.8 nmol/mg/min | Hyodeoxycholic Acid | cohlife.org |

| UGT2A2 | 100 - 400 (range for bile acids) | Not Specified | Hyodeoxycholic Acid | nih.gov |

Factors Influencing Reaction Rates

The rate of Hyodeoxycholate-6-O-glucuronide formation is influenced by several key factors, ranging from substrate and cofactor concentrations to the presence of activators and inhibitors. Understanding these factors is crucial for predicting the efficiency of HDCA detoxification.

Substrate and Cofactor Concentration: Like most enzymatic reactions, the rate of HDCA glucuronidation is dependent on the concentrations of the substrates, hyodeoxycholic acid, and the cofactor, UDP-glucuronic acid (UDPGA). wikipedia.org Kinetic analyses have determined the apparent Michaelis-Menten constant (Km) for hyodeoxycholic acid to be approximately 11-12 µM and for UDP-glucuronic acid to be around 4 µM for the UGT2B4-catalyzed reaction. cohlife.org For UGT2A2, the Km values for bile acid glucuronidation are generally in the range of 100 to 400 µM. nih.gov

Phospholipids: The activity of UGTs, including those involved in HDCA glucuronidation, is significantly influenced by the surrounding phospholipid environment of the endoplasmic reticulum membrane. Phospholipids are required for the reconstitution of maximal UGT activity. Studies have shown that phosphatidylcholine is a particularly effective activator of the enzyme responsible for hyodeoxycholic acid conjugation. nih.gov

Inhibition: The activity of UGTs can be inhibited by various compounds, including other bile acids. For instance, taurolithocholic acid (TLCA) and lithocholic acid have been shown to be potent inhibitors of several UGT isoforms. nih.gov Hyodeoxycholic acid itself has been observed to exert a significant inhibitory effect on UGT2B7-catalyzed glucuronidation of 4-methylumbelliferone. nih.gov This suggests the potential for competitive inhibition among different bile acid substrates for the same enzyme.

Table 1: Factors Influencing Hyodeoxycholate-6-O-glucuronide Formation

| Factor | Effect on Reaction Rate | Details |

|---|---|---|

| Substrate Concentration (Hyodeoxycholic Acid) | Increases rate up to saturation | The apparent Km for UGT2B4 is approximately 11-12 µM. cohlife.org |

| Cofactor Concentration (UDPGA) | Increases rate up to saturation | The apparent Km for UGT2B4 is approximately 4 µM. |

| Enzyme Concentration (e.g., UGT2B4) | Directly proportional to the rate | Higher expression leads to a higher rate of glucuronidation. nih.gov |

| Phospholipids | Activates enzyme activity | Phosphatidylcholine is a notable activator. nih.gov |

| Inhibitors (e.g., other bile acids) | Decreases reaction rate | Taurolithocholic acid and lithocholic acid are known inhibitors of UGTs. nih.gov HDCA can inhibit UGT2B7. nih.gov |

Substrate Specificity and Structural Determinants of Glucuronidation

The specificity of UGT enzymes for their substrates is a critical determinant of which compounds are efficiently metabolized. The preference of UGT2B4 for hyodeoxycholic acid is dictated by specific structural features of both the enzyme and the substrate.

UGT2B4 demonstrates a high degree of specificity for the 6α-hydroxyl group of hyodeoxycholic acid. nih.gov While it also conjugates hyocholic acid (which also has a 6α-hydroxyl group), its activity towards other bile acids like lithocholic acid (with a 3α-hydroxyl group) is not detectable in purified preparations. nih.gov This indicates a strict requirement for the position and orientation of the hydroxyl group on the steroid nucleus.

The structural basis for this specificity lies within the amino acid sequence of the UGT enzyme. Studies comparing UGT2B4 and UGT2B7, which share HDCA as a substrate, have identified a critical aromatic amino acid residue at position 33 as a key determinant of substrate specificity. nih.gov In UGT2B4, the substitution of phenylalanine at position 33 with leucine (B10760876) was found to abolish the enzyme's activity towards HDCA. nih.gov Conversely, in UGT2B7, replacing tyrosine at the same position with phenylalanine resulted in similar or even higher activity. nih.gov This highlights the importance of an aromatic residue at this specific position for the recognition and binding of hyodeoxycholic acid.

Furthermore, polymorphisms in the UGT2B4 gene can lead to variations in enzymatic activity and substrate specificity. A known polymorphism results in an amino acid change from aspartic acid to glutamic acid at position 458 (UGT2B4(E458)). nih.gov This variant has been shown to conjugate hyodeoxycholic acid. nih.gov

Table 2: Substrate Specificity of UGTs for Hyodeoxycholic Acid

| UGT Isoform | Activity towards Hyodeoxycholic Acid | Site of Glucuronidation | Key Structural Determinants |

|---|---|---|---|

| UGT2B4 | High | 6α-hydroxyl group nih.gov | Aromatic amino acid (Phenylalanine) at position 33. nih.gov |

| UGT2A2 | Active | 6-O-glucuronide (HDCA-6G) nih.gov | - |

| UGT2B7 | Active | Hydroxyl functions cohlife.org | Aromatic amino acid (Tyrosine) at position 33. nih.gov |

| UGT1A3 | Low | Carboxyl moiety cohlife.org | - |

Regulation of UGT Gene Expression and Protein Activity

The expression and activity of UGT enzymes, including those involved in hyodeoxycholic acid glucuronidation, are tightly regulated to maintain metabolic homeostasis and respond to various physiological and xenobiotic stimuli. This regulation occurs at both the gene expression level and through post-translational modifications and interactions.

The expression of UGT genes is controlled by a network of transcription factors, particularly nuclear receptors that sense the levels of endogenous and exogenous compounds. Bile acids themselves can act as signaling molecules to regulate the expression of genes involved in their own metabolism. gallmet.hu For instance, during cholestasis, when bile acid levels are elevated, the expression of bile acid-conjugating enzymes like UGT2B4 can be upregulated as a protective mechanism. nih.gov

Studies have shown that knockdown of 3'-phosphoadenosine-5'-phosphosulfate synthase (PAPSS), an enzyme involved in sulfonation (another bile acid conjugation pathway), leads to a significant increase in UGT2B4 mRNA expression in HepG2 cells. nih.gov This suggests a coordinated control mechanism between sulfonation and glucuronidation pathways to ensure efficient bile acid detoxification. nih.gov This upregulation of UGT2B4 appears to be mediated by both increased mRNA synthesis and stability. nih.gov

The lipid-lowering drug fenofibrate (B1672516), an activator of the peroxisome proliferator-activated receptor alpha (PPARα), has been shown to increase the serum levels of several bile acid glucuronides, including hyodeoxycholate-6-O-glucuronide. nih.gov This suggests that PPARα activation can upregulate the expression of UGTs involved in bile acid glucuronidation.

Genetic polymorphisms also play a significant role in the inter-individual variability of UGT activity. As mentioned earlier, variants in the UGT2B4 gene can lead to differences in enzymatic properties. nih.gov Similarly, polymorphisms in the UGT2B7 gene have been associated with variations in the concentration of certain bile acid glucuronides. nih.gov

Q & A

(Basic) How is Hyodeoxycholate-6-O-glucuronide identified and quantified in biological matrices?

Methodological Answer:

Hyodeoxycholate-6-O-glucuronide is typically identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The compound’s exact mass (568.3641048 Da) serves as a critical identifier for accurate mass spectrometry . Quantification requires calibration with a certified reference standard, validated for linearity, precision, and recovery rates. Internal standards (e.g., stable isotope-labeled analogs) are recommended to correct for matrix effects. Method validation should follow guidelines such as those outlined for Quercetin-3-O-glucuronide, including parameters like limit of detection (LOD) and limit of quantification (LOQ) .

(Basic) What analytical techniques confirm the structural integrity of Hyodeoxycholate-6-O-glucuronide?

Methodological Answer:

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming regioselective glucuronidation at the 6-O position. Key NMR signals include the anomeric proton (δ ~5.4 ppm for β-glucuronide) and methyl groups on the bile acid backbone. Infrared (IR) spectroscopy can verify hydroxyl and carbonyl functional groups. Cross-validation with NIST Standard Reference Database 69 ensures alignment with published spectral data . For synthetic batches, orthogonal methods like HPLC-UV and circular dichroism (CD) may further confirm purity and stereochemistry .

(Advanced) What are the primary challenges in synthesizing Hyodeoxycholate-6-O-glucuronide in vitro?

Methodological Answer:

Synthesis challenges include:

- Regioselectivity: Achieving glucuronidation specifically at the 6-O position requires optimized enzymatic (e.g., UDP-glucuronosyltransferases) or chemical methods. Protective groups may be needed to shield other hydroxyl sites .

- Toxicity of intermediates: Derivatives like 6-chloro-6-deoxy-D-glucose (a potential precursor) exhibit toxicity, necessitating stringent purification protocols .

- Yield optimization: Low yields due to steric hindrance from the bile acid backbone may require iterative reaction condition adjustments (e.g., solvent polarity, temperature) .

(Advanced) How can researchers resolve contradictions in reported biological activities of Hyodeoxycholate-6-O-glucuronide?

Methodological Answer:

Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or differences in metabolite concentrations. To address this:

- Standardize protocols: Use harmonized dosing regimens and control for confounding factors (e.g., gut microbiota composition in in vivo studies).

- Mechanistic studies: Employ isotopic tracing or CRISPR-edited cell lines to isolate specific pathways (e.g., FXR or TGR5 receptor activation) .

- Meta-analysis: Statistically aggregate data across studies while accounting for heterogeneity, as suggested in error analysis frameworks .

(Advanced) What is the role of Hyodeoxycholate-6-O-glucuronide in the gut-liver axis?

Methodological Answer:

As a bile acid-glucuronide conjugate, it modulates lipid metabolism and inflammation via interactions with gastrointestinal receptors (e.g., FXR) . To investigate its role:

- Knockout models: Use Fxr⁻/⁻ mice to assess receptor-specific effects.

- Metabolomic profiling: Compare hepatic and intestinal metabolite levels in germ-free vs. conventional mice to delineate microbiota-dependent effects.

- Dual-luciferase assays: Quantify receptor activation in transfected HEK293 cells .

(Methodological) How can researchers validate novel detection methods for Hyodeoxycholate-6-O-glucuronide?

Methodological Answer:

Validation should adhere to ICH Q2(R1) guidelines, including:

- Specificity: Demonstrate no interference from structurally similar compounds (e.g., chenodeoxycholic acid glucuronides) using spiked matrices .

- Accuracy: Compare results with established methods (e.g., GC-MS) across three concentration levels.

- Robustness: Test variations in column temperature, mobile phase pH, and flow rate .

(Advanced) What metabolic pathways and enzymes are involved in Hyodeoxycholate-6-O-glucuronide biosynthesis?

Methodological Answer:

Key pathways include:

- Phase II metabolism: Hepatic UDP-glucuronosyltransferases (UGTs), particularly UGT1A3 and UGT2B7, catalyze glucuronidation. Enzyme kinetics (Km, Vmax) should be characterized using recombinant UGT isoforms .

- Gut microbiota modulation: Bacterial β-glucuronidases may hydrolyze the conjugate, releasing free hyodeoxycholic acid. Inhibitor studies (e.g., D-saccharic acid 1,4-lactone) can quantify this contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.